molecular formula C24H24N2O3 B028676 Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- CAS No. 101626-78-2

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Cat. No. B028676
M. Wt: 388.5 g/mol
InChI Key: YUUDWDRNFQCONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a glycine receptor antagonist and has been shown to have potential uses in the treatment of various neurological disorders. In

Scientific Research Applications

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- has been extensively studied in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism Of Action

The mechanism of action of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the inhibition of the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By blocking the glycine receptor, the compound modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- have been extensively studied. The compound has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, the compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- in lab experiments is its specificity for the glycine receptor. This allows for more precise modulation of the receptor activity. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have neurotoxic effects at high concentrations.

Future Directions

There are several future directions for the research on Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-. One potential direction is the development of more specific glycine receptor antagonists. Additionally, the compound's potential applications in the treatment of various neurological disorders warrant further investigation. The development of more effective and less toxic compounds could lead to significant advancements in the treatment of these disorders.
Conclusion:
In conclusion, Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the NMDA receptor. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research on this compound could lead to significant advancements in the treatment of neurological disorders.

Synthesis Methods

The synthesis method for Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the reaction of N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-chloride with glycine. This reaction results in the formation of the desired compound. The purity of the compound can be increased by recrystallization.

properties

CAS RN

101626-78-2

Product Name

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[benzyl-[2-(4-methyl-3-phenylanilino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C24H24N2O3/c1-18-12-13-21(14-22(18)20-10-6-3-7-11-20)25-23(27)16-26(17-24(28)29)15-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3,(H,25,27)(H,28,29)

InChI Key

YUUDWDRNFQCONE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3

Other CAS RN

101626-78-2

synonyms

Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-

Origin of Product

United States

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